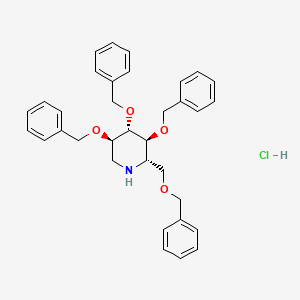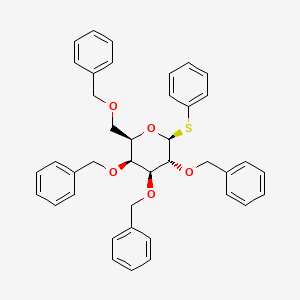
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran, also known as (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran, is a useful research compound. Its molecular formula is C₄₀H₄₀O₅S and its molecular weight is 632.81. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Carbohydrates
This compound plays a crucial role in the synthesis of complex carbohydrates . Phenyl 1-thio-glycosides, in particular, and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides .
Inhibitors of Human Galectins
Aryl 1-thio-β-D-galactopyranosides, which include this compound, have been recently used as specific inhibitors of human galectins . Galectins are a family of proteins that bind to specific sugars and play a role in many biological functions, including immune response, inflammation, and cancer.
Glycochemistry Research
Glycochemistry is an important field of study, particularly for the synthesis of complex carbohydrates which play key roles in several biological events . This compound, being a prominent chemical compound, serves as an invaluable substrate for β-galactosidase .
Research of Galactosidase-related Ailments
This compound plays a pivotal role in fortifying the research of galactosidase-related ailments, exemplified by galactosemia and lactose intolerance . These conditions are caused by the body’s inability to properly break down certain sugars, and research into these areas can lead to improved treatments.
Biological Activity Exploration
The compound is used in the exploration of biological activities of complex carbohydrates . It is used in the synthesis of various bioactive compounds, contributing to the understanding of their biological functions.
Drug Development
This compound is used in the development of drugs for various diseases . Its properties make it a valuable component in the creation of new pharmaceuticals.
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMSYGNAFDJNX-PLLMGOPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in the synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose?
A: Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as a valuable glycosyl donor in the chemical synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose []. This disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose, is considered a significant epitope and holds importance in various biological contexts.
Q2: Could you elaborate on the specific reaction involving Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in this synthesis process?
A: The research highlights the successful coupling of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose as a key step []. This coupling reaction results in the formation of a protected alpha1,3-disaccharide intermediate. Subsequent deprotection steps, specifically de-O-benzylation and de-O-cyclohexylidenation, are then carried out to yield the final target disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)
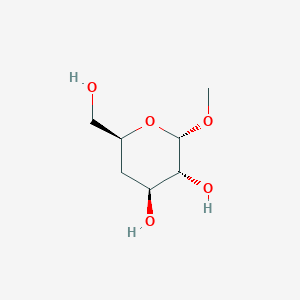
![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)


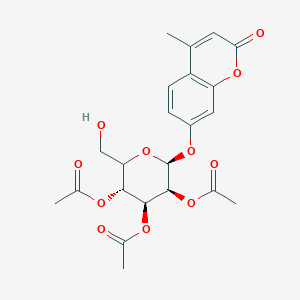
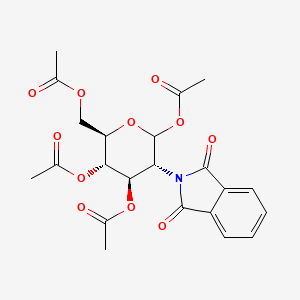

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)


![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)
